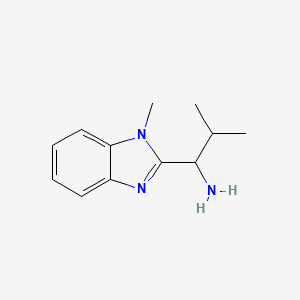

![molecular formula C15H8F3N7O2S B2380361 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396746-08-9](/img/structure/B2380361.png)

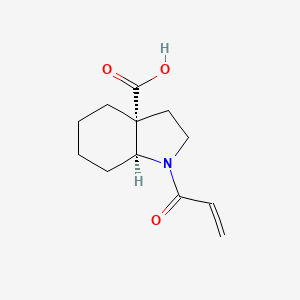

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide” is a compound that has been studied for its potential applications in various fields . It is known to possess an N, N-bidentate directing group, which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, compounds with similar structures have been studied for their reactivity. For instance, benzothiadiazole (BTZ) luminogens have been prepared via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research in the field of heterocyclic chemistry has led to the development of novel compounds with potential therapeutic applications. For instance, the synthesis and characterization of heterocyclic compounds bearing thiadiazole scaffolds have been extensively studied. These compounds are synthesized through various chemical reactions and characterized using techniques like NMR, FT-IR, and mass spectrometry, indicating the diverse chemical properties and structures these molecules can possess (Patel & Patel, 2015).

Biological Activity and Anticancer Evaluation

Several studies have focused on evaluating the biological activities of thiadiazole derivatives, including their antibacterial, antifungal, and anticancer properties. For example, microwave-assisted synthesis of thiadiazole derivatives has shown promising anticancer activity against a panel of human cancer cell lines, indicating the potential of these compounds in cancer therapy (Tiwari et al., 2017). Additionally, benzimidazole derivatives bearing acidic heterocycles have demonstrated angiotensin II receptor antagonistic activities, showcasing the therapeutic potential of heterocyclic compounds in treating cardiovascular diseases (Kohara et al., 1996).

Fluorescence and Photophysical Properties

The fluorescence characteristics of benzamide derivatives containing thiadiazoles have been investigated, revealing that these compounds exhibit excellent photophysical properties such as large Stokes shifts and solid-state fluorescence. These findings suggest potential applications in the development of fluorescent probes and materials (Zhang et al., 2017).

Antimicrobial and Anticancer Agents

Compounds derived from thiadiazole and benzamide groups have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have identified compounds with significant growth inhibitory effects against various pathogens and cancer cell lines, highlighting the therapeutic potential of these heterocyclic compounds in treating infections and cancer (Bikobo et al., 2017).

Eigenschaften

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3N7O2S/c16-15(17,18)27-9-6-4-8(5-7-9)25-21-13(20-24-25)14(26)19-10-2-1-3-11-12(10)23-28-22-11/h1-7H,(H,19,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALNTIUCHLPTPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3N7O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Ethoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2380283.png)

![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-3-methylpurine-2,6-dione](/img/structure/B2380292.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2380294.png)

![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide](/img/structure/B2380295.png)

![(Z)-8-(furan-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2380296.png)

![6-(4-Bromophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2380297.png)

![5,6-Dimethyl-3-[2-oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2380298.png)

![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide](/img/structure/B2380299.png)